molecular formula C13H6F7NO B15292061 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline

Katalognummer: B15292061
Molekulargewicht: 325.18 g/mol
InChI-Schlüssel: HPRXBRAIYMDSIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline is a fluorinated aromatic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are known for their stability, lipophilicity, and ability to form strong bonds with biological targets, which makes them useful in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic aromatic substitution (SNAr) reaction, where a fluorinated phenol reacts with a fluorinated aniline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effectiveness and environmental sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to biological targets, such as enzymes or receptors, by forming strong hydrogen bonds and van der Waals interactions. This can lead to inhibition or activation of the target, resulting in the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Difluoro-4-(trifluoromethyl)benzonitrile
  • 2,3-Difluoro-4-(trifluoromethyl)pyridine
  • 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole

Uniqueness

Compared to similar compounds, 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline is unique due to its specific arrangement of fluorine atoms and functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C13H6F7NO

Molekulargewicht

325.18 g/mol

IUPAC-Name

2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4,5-difluoroaniline

InChI

InChI=1S/C13H6F7NO/c14-6-3-10(21)11(4-7(6)15)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2

InChI-Schlüssel

HPRXBRAIYMDSIV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)OC2=CC(=C(C=C2N)F)F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.